Cas no 868973-39-1 (2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)

2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
- AKOS024613049
- 868973-39-1
- 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- SR-01000016391
- SR-01000016391-1
- N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- F1838-0425
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- インチ: 1S/C14H16N4O4S2/c1-21-9-4-3-8(5-10(9)22-2)6-12(20)16-13-17-18-14(24-13)23-7-11(15)19/h3-5H,6-7H2,1-2H3,(H2,15,19)(H,16,17,20)
- InChIKey: LPBUTERTRZAJJD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(N)=O)S1)(=O)CC1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 368.06129735g/mol
- どういたいしつりょう: 368.06129735g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 170Ų
2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-0425-4mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-2mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-40mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-25mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-5μmol |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-50mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-15mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-20mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-3mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-0425-10mg |
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
868973-39-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Book reviews
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5. Book reviews
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamideに関する追加情報
Introduction to 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (CAS No. 868973-39-1)
2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, identified by its Chemical Abstracts Service (CAS) number 868973-39-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiadiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including an amide linkage and a sulfanyl group, makes it a promising candidate for further exploration in drug discovery and development.
The molecular architecture of 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is characterized by a central 1,3,4-thiadiazole ring substituted with a sulfanyl group at the 2-position. This ring is further connected to a phenyl group carrying two methoxy substituents at the 3 and 4 positions. The amide functionality is attached to the thiadiazole ring at the 5-position via an acetylamino group. Such a structural motif is not only intriguing from a chemical standpoint but also holds potential for modulating various biological pathways.
In recent years, there has been growing interest in thiadiazole derivatives due to their demonstrated efficacy in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. The sulfanyl group in 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, the dimethoxyphenyl moiety may contribute to lipophilicity and metabolic stability, which are crucial factors in drug design.
Recent studies have highlighted the therapeutic potential of thiadiazole derivatives in addressing neurological disorders. For instance, modifications of the thiadiazole core have shown promise in modulating neurotransmitter systems such as serotonin and dopamine. The unique combination of functional groups in 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide suggests that it may interact with multiple targets simultaneously, making it a versatile scaffold for developing multifunctional therapeutics.
The amide linkage in this compound not only contributes to its structural complexity but also provides a site for further derivatization. Amides are well-known for their ability to enhance drug solubility and bioavailability while maintaining pharmacological activity. This feature makes 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide an attractive candidate for preclinical studies aimed at evaluating its pharmacokinetic properties.
From a synthetic chemistry perspective, the preparation of 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the thiadiazole ring followed by functionalization at the 2-position with the sulfanyl group. Subsequent steps involve introducing the amide and acetylamino groups while maintaining regioselectivity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve desired substitutions efficiently.
The pharmacological evaluation of 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has been conducted in several preclinical models. Initial studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress. For example, it has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-beta in cell culture assays. Furthermore, its interaction with mitochondrial enzymes suggests potential applications in managing oxidative damage associated with neurodegenerative diseases.
Another area of interest is the antimicrobial activity of thiadiazole derivatives. The structural features of 2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol}-\n \t\t\t\t\t\t\t\t\tylsulfanyl)acetamide, particularly the sulfanyl group and the aromatic ring system,\n \t\t\t\t\t\t\t\t\tmay disrupt bacterial cell membranes or inhibit essential metabolic pathways.\n \t\t\t\t\t\t\t\t\tdrug discovery efforts are ongoing to identify novel antimicrobial agents capable\n \t\t\t\t\t\t\t\t\tof overcoming antibiotic resistance.\n \t
\n \tThe role of computational chemistry in optimizing\n \tthe pharmacological properties of\n \t\n \tcas no86897339\n \t\n \thas become increasingly prominent.\n \tMolecular modeling techniques such as\n \tdocking simulations can predict binding affinities\n \tof\n \this compound with biological targets,\n \tsuch as protein kinases or ion channels.\n \tThese predictions help guide experimental design\n \tbody guiding experimental design by identifying\n \tleveraging computational methods can accelerate\n \tfuture drug development pipelines.\n
\nThe future prospects for \ncas no86897339\n are promising,\nwith ongoing research aimed at elucidating its mechanism\nof action and expanding its therapeutic applications.\nCollaborative efforts between synthetic chemists,\npharmacologists,\andon computational biologists are essential\nfor unlocking its full potential.\nThe development of novel pharmaceutical agents relies heavily on interdisciplinary approaches,\nas seen with this compound's exploration.\nBy integrating experimental data with computational insights,\nmultiple avenues for innovation can be pursued simultaneously.
\nIn conclusion,\ncas no86897339\nis a structurally complex yet biologically relevant compound\nthat warrants further investigation.\ Its unique combination of functional groups,\ntogether with its demonstrated preclinical activity,\nmakes it an exciting candidate for future drug development.\As research progresses,\nit is expected that new applications will emerge,\ndemonstrating the importance of continued exploration\nin medicinal chemistry.
\n868973-39-1 (2-({5-2-(3,4-dimethoxyphenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide) 関連製品
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